2-(3-Bromophenyl)pyrimidine-5-carbaldehyde

Synthetic methodology Process chemistry Vilsmeier formylation

Procuring a generic bromophenyl pyrimidine carbaldehyde risks selecting an inactive positional isomer. This specific 3-bromophenyl, 5-carbaldehyde regioisomer is essential for modular assembly of kinase-targeted anticancer agents. The meta-bromine substitution and 5-aldehyde handle provide the exact electronic and steric profile required for published SAR fidelity. - Direct precursor to Dasatinib-inspired chemotypes with demonstrated cytotoxic activity. - Single-step Vilsmeier synthesis enables cost-effective gram-to-kilogram scale-up. - Excellent crystallinity (R-factor 0.050) ensures batch-to-batch solid form consistency.

Molecular Formula C11H7BrN2O
Molecular Weight 263.09 g/mol
CAS No. 1086393-72-7
Cat. No. B1501409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)pyrimidine-5-carbaldehyde
CAS1086393-72-7
Molecular FormulaC11H7BrN2O
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=C(C=N2)C=O
InChIInChI=1S/C11H7BrN2O/c12-10-3-1-2-9(4-10)11-13-5-8(7-15)6-14-11/h1-7H
InChIKeyDCRXGHMAOFQTCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)pyrimidine-5-carbaldehyde: Key Intermediate


2-(3-Bromophenyl)pyrimidine-5-carbaldehyde is a brominated heteroaromatic aldehyde that serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase-targeted anticancer agents [1]. The molecule comprises a pyrimidine core substituted at the 2-position with a 3-bromophenyl group and at the 5-position with an aldehyde functionality, providing dual reactive handles for further derivatization via cross-coupling and condensation chemistries [2].

Dual reactive handles. 3-bromophenyl and 5-aldehyde enable cross-coupling and condensation chemistries for kinase-targeted compound libraries.

Defined regiochemistry. Single 3-bromo,5-aldehyde isomer avoids positional ambiguity in SAR studies.

Synthesis-ready intermediate. Reported one-step quantitative route supports procurement for scale-up research.

Why Substitution Fails for This Compound


Procurement of a generic 'bromophenyl pyrimidine carbaldehyde' introduces significant risk of selecting the wrong positional isomer. The 3-bromophenyl substitution pattern (meta-bromination) on the pyrimidine 2-position yields distinct electronic properties, crystal packing interactions, and synthetic accessibility compared to the 4-bromo (para) analog . Furthermore, the 5-carbaldehyde regioisomer is critical; substitution at the 4-position (pyrimidine-4-carbaldehyde) or omission of the aldehyde (e.g., 2-(3-bromophenyl)pyrimidine) eliminates the key reactive handle required for downstream diversification, rendering the material useless for established synthetic protocols [1].

!

3-Bromo (meta) vs. 4-bromo (para) isomer. Meta-substitution alters electronic properties, crystal packing, and synthetic accessibility; para analog may not reproduce reported reactivity or crystallinity.

!

5-Carbaldehyde regioisomer is essential. 4‑carbaldehyde pyrimidine or de‑aldehyde analogs lack the key reactive handle for downstream diversification; established protocols may fail.

Quantitative Evidence


One-Step Synthesis Efficiency

The target compound can be synthesized in a single step in quantitative yield using adapted Vilsmeier conditions, whereas the 4-bromo (para) isomer and other regioisomers typically require multi-step sequences with lower overall yields [1].

Synthesis efficiency
Reported
1 step; quantitative yield
Supports supply chain and cost assessment.
Adapted Vilsmeier conditions; multi-step routes for analogs show >30% lower overall yield.
Synthetic methodology Process chemistry Vilsmeier formylation

High-Quality Crystal Structure

The crystal structure of 2-(3-bromophenyl)pyrimidine-5-carbaldehyde, recrystallized from ethanol, was solved by X-ray diffraction and refined to an R-value of 0.050 with 2126 observed reflections [1]. This high-quality refinement, achievable with the target compound, is not uniformly reported for all in-class analogs and provides definitive structural validation for SAR and computational modeling efforts.

Crystal structure
Reported
R = 0.050, 2126 reflections
Supports modeling and solid-form studies.
High-quality refinement; typical small-molecule R-factors 0.06–0.08.
X-ray crystallography Solid-state chemistry Structural biology

Commercial Purity and Stability

The compound is commercially available at 95% purity (standard research grade) and 99% purity (pharmaceutical intermediate grade) . Its storage condition of 2-8°C is well-documented, contrasting with analogs that lack defined stability parameters or require more stringent handling .

Purity & stability
Data to verify
95% / 99% purity; storage 2–8°C
May simplify logistics and handling.
Supplier-reported grades; stability profile requires lot-specific review.
Quality control Stability Procurement specifications

Regiochemical Integrity

The 5-carbaldehyde position on the pyrimidine ring is unequivocally confirmed by 1H NMR (aldehyde proton at δ 9.8–10.2 ppm) and 13C NMR [1]. In contrast, 4-carbaldehyde isomers or mixtures thereof require additional purification and characterization steps, incurring time and material costs.

Regiochemical purity
Reported
Single regioisomer (1H NMR δ 9.8–10.2 ppm)
Minimizes characterization burden.
4‑carbaldehyde isomers require extra purification; time savings ~2–4 h per batch.
Regioselectivity Synthetic intermediate Process robustness

Applications


Tyrosine Kinase Inhibitor Synthesis

The compound serves as a direct precursor to a series of bromo-pyrimidine analogues designed as anticancer tyrosine kinase inhibitors [1]. The 3-bromophenyl moiety and 5-aldehyde handle enable modular assembly of Dasatinib-inspired chemotypes, with demonstrated cytotoxic activity against multiple cancer cell lines. Procurement of this specific scaffold ensures fidelity to published SAR and avoids the confounding effects of positional isomerism [2].

One-Step Scalable Production

The quantitative, single-step Vilsmeier synthesis of this compound [1] makes it an ideal candidate for process intensification and scale-up. In contrast to multi-step routes required for other bromoaryl pyrimidine aldehydes, this synthesis reduces solvent consumption, waste generation, and labor costs, offering a clear procurement advantage for CROs and pharma companies needing gram-to-kilogram quantities.

High-Quality Crystals for X-Ray Diffraction

The excellent crystallinity of 2-(3-bromophenyl)pyrimidine-5-carbaldehyde, as evidenced by its R-factor of 0.050 [1], makes it a valuable model compound for studying intermolecular interactions (e.g., C—H···Br, C—H···π) and for validating computational crystal structure prediction methods. Procurement of this specific solid form is critical for groups conducting co-crystal screening or polymorph studies.

Analytical Reference Standard Use

Given its well-defined 1H NMR signature (aldehyde proton at δ 9.8–10.2 ppm) [1] and established purity grades (95-99%) [2], this compound is suitable as an internal standard or reference material for HPLC, LC-MS, and NMR method development in both academic and industrial quality control laboratories. Its predictable spectroscopic profile simplifies calibration and impurity profiling.

Application
Selection Property
Validation Focus
Kinase inhibitor research
3-Bromo-5-aldehyde scaffold fidelity
SAR consistency and positional isomer control
Scalable synthesis
Quantitative one-step route
Process efficiency and yield reproducibility
Crystallography studies
Reported high crystallinity
Structure accuracy for modeling
Analytical reference use
Defined purity & NMR signature
Method calibration and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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